molecular formula C22H20O4 B3255788 Methyl 2,6-bis(benzyloxy)benzoate CAS No. 25983-51-1

Methyl 2,6-bis(benzyloxy)benzoate

Cat. No. B3255788
CAS RN: 25983-51-1
M. Wt: 348.4 g/mol
InChI Key: RFELGCBAWCSEIG-UHFFFAOYSA-N
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Description

Methyl 2,6-bis(benzyloxy)benzoate is a chemical compound with the molecular formula C22H20O4 . It is a derivative of benzoate, which is an ester formed by the condensation of benzoic acid and methanol .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoate core with two benzyloxy groups attached at the 2 and 6 positions . The InChI code for this compound is 1S/C22H20O4/c1-24-22(23)19-13-8-14-20(25-15-17-9-4-2-5-10-17)21(19)26-16-18-11-6-3-7-12-18/h2-14H,15-16H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis in Herbicide Production: Methyl 2,6-bis(benzyloxy)benzoate is utilized in the synthesis of intermediates for the herbicide Bispyribac-sodium. This process involves several steps, starting with the synthesis of methyl 2,6-dihydroxybenzoate, followed by its reaction with other compounds to achieve high yields of the desired herbicide intermediate (Li Yuan-xiang, 2008).
  • Formation of Zinc Complexes: This compound plays a role in the preparation and characterization of zinc(II) benzoate complexes with pyridine-based ligands. These complexes have been studied for their structural properties using techniques like IR spectroscopy and X-ray structure determination (V. Zeleňák et al., 2004).
  • Organic Synthesis: It is involved in organic synthesis processes, such as the treatment of specific bromides with aldehydes, leading to the formation of compounds with specific stereochemical configurations (Sam Donnelly et al., 2004).

Material Science and Catalysis

  • Synthesis of Liquid Crystalline Materials: The compound is instrumental in the synthesis of liquid crystalline materials, such as in the formation of 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates]. These materials are investigated for their mesomorphic behavior and potential applications in liquid crystal technology (M. Kuboshita et al., 1991).
  • Catalytic Applications: The compound is utilized in bioinspired catalytic conjugate additions, acting as a part of nickel complexes that mimic the active site of urease. This application demonstrates its role in facilitating specific chemical reactions (Way-Zen Lee et al., 2010).

Other Applications

  • Coating Properties in Material Science: It is used in the synthesis of novel epoxy-based polyamide as a curing agent. This application is significant in exploring the coating properties of di- and tri-functional epoxy resin, indicating its role in material science and engineering (Rajesh Baraiya et al., 1998).

properties

IUPAC Name

methyl 2,6-bis(phenylmethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-24-22(23)21-19(25-15-17-9-4-2-5-10-17)13-8-14-20(21)26-16-18-11-6-3-7-12-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFELGCBAWCSEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40781826
Record name Methyl 2,6-bis(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40781826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25983-51-1
Record name Methyl 2,6-bis(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40781826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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